N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-19-9-13(16(18-19)21-2)15(20)17-7-5-12-3-4-14(23-12)11-6-8-22-10-11/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFUXAQJDKYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bithiophene derivative, which can be synthesized through bromination and stannylation reactions . The pyrazole ring is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions. The final step involves coupling the bithiophene and pyrazole moieties through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Medicinal Chemistry: The pyrazole ring is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential as a therapeutic agent.
Materials Science: The compound’s unique structure allows for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide depends on its application. In organic electronics, the bithiophene moiety facilitates charge transport through π-π stacking interactions, while the pyrazole ring can modulate the electronic properties of the material . In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound’s pyrazole-carboxamide core distinguishes it from analogs in the evidence:
- VK-501 to VK-510 (Pyrimido[1,2-a]benzimidazole derivatives) : These feature fused pyrimido-benzimidazole cores instead of pyrazole, with substituted phenyl and pyridyl groups .
- N-(2-Methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Contains a thieno-pyrazole fused system with nitro and methoxy substituents on the phenyl ring .
- Pyrazole-1-carbothioamides : Replace the carboxamide with a carbothioamide group and incorporate dihydropyrazole and isoxazol moieties .
Substituent and Functional Group Variations
Key substituent comparisons are summarized below:
Notable Observations:
- The bithiophen-ethyl chain in the target compound may enhance π-π interactions and solubility compared to single-thiophene or phenyl groups in analogs .
- Carbothioamides () exhibit stronger hydrogen-bond acceptor capacity than carboxamides due to sulfur’s electronegativity, which could influence target selectivity .
Hypothesized Bioactivity Profiles
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of the bithiophene moiety enhances its electronic properties, potentially contributing to its biological activity.
Structure
- Chemical Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 342.47 g/mol
- Functional Groups : Pyrazole, carboxamide, methoxy, and bithiophene.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was evaluated against various cancer cell lines to determine its cytotoxic effects.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
- It also demonstrated inhibition of key kinases involved in cell proliferation and survival, such as Aurora-A kinase.
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications on the pyrazole ring and the bithiophene substituent significantly influenced the biological activity. For instance:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Bithiophene Substituent : Contributes to increased electron delocalization, enhancing interaction with biological targets.
Comparison with Other Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis via caspase activation |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Antitumor activity |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.39 | Autophagy induction |
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
Answer:
The synthesis involves multi-step protocols, including:
- Coupling reactions between pyrazole and bithiophene precursors using Suzuki-Miyaura or Stille cross-coupling for aryl-aryl bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Key characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .
Basic: What spectroscopic and computational methods are essential for characterizing this compound?
Answer:
- NMR spectroscopy : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₇N₃O₂S₂: 395.08) .
- X-ray crystallography : Resolves 3D conformation, highlighting dihedral angles between pyrazole and bithiophene moieties .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Basic: How can researchers evaluate the biological activity of this compound in preclinical studies?
Answer:
- In vitro assays :
- Target selectivity : Compare binding affinity (Ki) across related receptors using radioligand displacement assays .
Advanced: What strategies are recommended for resolving contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values)?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
- Metabolite interference : Use LC-MS/MS to identify active metabolites and adjust potency calculations .
- Protein binding : Measure free fraction via equilibrium dialysis to account for plasma protein effects .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
Answer:
- Core modifications :
- Computational modeling :
Advanced: How should researchers address discrepancies in synthetic yield data across studies?
Answer:
- Reaction condition screening : Use design of experiments (DoE) to optimize temperature, solvent, and catalyst loading .
- Example: Yield increased from 45% to 72% by switching from THF to DMF in coupling steps .
- Byproduct analysis : LC-MS monitors side reactions (e.g., dimerization) to refine stoichiometry .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies :
- Acidic/basic hydrolysis (pH 1–14 at 37°C) to identify labile bonds (e.g., amide cleavage) .
- Oxidative stress: H₂O₂ exposure evaluates thiophene ring stability .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; analyze degradation products via UPLC-QTOF .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADME prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Docking simulations : Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys508 in c-Met) .
- Metabolite prediction : CypRules or GLORY identifies metabolic hotspots (e.g., N-demethylation sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
